molecular formula C26H24N2O B11463437 (2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one

(2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one

Cat. No.: B11463437
M. Wt: 380.5 g/mol
InChI Key: QMIDTVAWQFKRES-ULJHMMPZSA-N
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Description

(2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one typically involves the reaction of indole derivatives with appropriate aldehydes or ketones under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or sulfonyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to various substituted indole derivatives .

Scientific Research Applications

(2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one
  • 1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one

Uniqueness

(2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one is unique due to its specific structural features and the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

(Z)-1,3-diphenyl-3-[(1,2,5-trimethylindol-6-yl)amino]prop-2-en-1-one

InChI

InChI=1S/C26H24N2O/c1-18-14-22-15-19(2)28(3)25(22)16-23(18)27-24(20-10-6-4-7-11-20)17-26(29)21-12-8-5-9-13-21/h4-17,27H,1-3H3/b24-17-

InChI Key

QMIDTVAWQFKRES-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC2=C(C=C1N/C(=C\C(=O)C3=CC=CC=C3)/C4=CC=CC=C4)N(C(=C2)C)C

Canonical SMILES

CC1=CC2=C(C=C1NC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)N(C(=C2)C)C

Origin of Product

United States

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